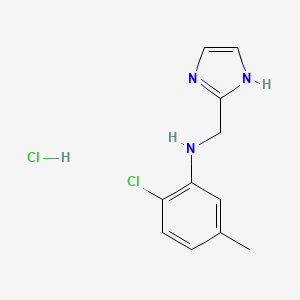
2-氯-N-(1H-咪唑-2-基甲基)-5-甲基苯胺盐酸盐
描述
2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride is a useful research compound. Its molecular formula is C11H13Cl2N3 and its molecular weight is 258.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗结核活性
咪唑衍生物已被合成并评估其对结核分枝杆菌的抗结核活性。 计算这些衍生物的最小抑菌浓度 (MIC) 值以评估其有效性 .
有机合成试剂
该化合物可用作有机合成的试剂,有助于构建复杂分子。 它可以作为合成各种药物的结构单元.
生物过程研究
由于该化合物可能与生物分子相互作用,研究人员可以使用它来研究生物过程,如酶反应或代谢途径.
生物分子的修饰
该化合物可用于修饰核酸、蛋白质和其他生物分子,这对于理解和操纵其功能至关重要.
抗菌活性
咪唑衍生物具有抗菌特性,可以探索其用于开发新型抗生素或防腐剂 .
镇痛特性
一些咪唑衍生物显示出镇痛作用,表明其在疼痛管理研究中具有潜在的应用价值 .
抗癌研究
咪唑衍生物的抗癌活性使其成为研究肿瘤抑制和开发化疗药物的候选者 .
材料科学应用
生物活性
2-Chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride (CAS Number: 1803581-99-8) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
- MCF-7 Cell Line : In vitro studies indicated that the compound induced apoptosis in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25.72 ± 3.95 μM, suggesting a moderate level of efficacy compared to standard chemotherapeutics .
- HCT-116 and HeLa Cells : Further investigations revealed that the compound also exhibited cytotoxicity against HCT-116 (colon cancer) and HeLa (cervical cancer) cell lines. The mechanism involved cell cycle arrest and apoptosis induction, potentially through p53-independent pathways .
The compound appears to interfere with cellular processes critical for cancer cell survival:
- Apoptosis Induction : Flow cytometry analyses confirmed an increase in apoptotic cells upon treatment with the compound.
- Cell Cycle Arrest : Studies indicated that treatment led to G0/G1 and G2/M phase arrest, disrupting normal cell division .
Antimicrobial Activity
In addition to its anticancer properties, 2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride has shown promising antimicrobial activity.
Antibacterial Testing
The compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (IZ) |
|---|---|---|
| Staphylococcus aureus | 40 μg/mL | 21 mm |
| Bacillus subtilis | 300 μg/mL | 12 mm |
| Escherichia coli | 200 μg/mL | 14 mm |
| Pseudomonas aeruginosa | 500 μg/mL | 10 mm |
These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
The biological activity of 2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride can be partially explained through its structural features. Substituents on the imidazole ring and aniline moiety play crucial roles in enhancing its activity against both cancerous and microbial cells.
属性
IUPAC Name |
2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-8-2-3-9(12)10(6-8)15-7-11-13-4-5-14-11;/h2-6,15H,7H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYVNOZHGQTHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NCC2=NC=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















